molecular formula C5H9NO4S B12830038 1,1-dioxo-1,3-thiazinane-4-carboxylic acid

1,1-dioxo-1,3-thiazinane-4-carboxylic acid

Cat. No.: B12830038
M. Wt: 179.20 g/mol
InChI Key: HVHWJEAZLNXDAE-UHFFFAOYSA-N
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Description

1,1-Dioxo-1,3-thiazinane-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structureIt is formed through the reaction of homocysteine and formaldehyde, resulting in a stable structure that can be further modified for different uses .

Preparation Methods

The synthesis of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid typically involves the reaction of homocysteine with formaldehyde in an aqueous environment. This reaction forms the thiazinane ring structure, which is then oxidized to introduce the dioxo groups. The reaction conditions often include the use of catalysts such as pyridine and solvents like ethyl acetate for extraction .

Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield. The use of gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and ensuring the purity of the final product .

Chemical Reactions Analysis

1,1-Dioxo-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can modify the dioxo groups, potentially leading to different derivatives with unique properties.

    Substitution: The thiazinane ring allows for substitution reactions, where different substituents can be introduced to the ring structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1-Dioxo-1,3-thiazinane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-dioxo-1,3-thiazinane-4-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in redox reactions, influencing cellular processes related to oxidative stress and sulfur metabolism. It can also interact with enzymes involved in these pathways, modulating their activity and affecting overall cellular function .

Comparison with Similar Compounds

1,1-Dioxo-1,3-thiazinane-4-carboxylic acid can be compared to other thiazinane derivatives, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of dioxo groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

1,1-dioxo-1,3-thiazinane-4-carboxylic acid

InChI

InChI=1S/C5H9NO4S/c7-5(8)4-1-2-11(9,10)3-6-4/h4,6H,1-3H2,(H,7,8)

InChI Key

HVHWJEAZLNXDAE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CNC1C(=O)O

Origin of Product

United States

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